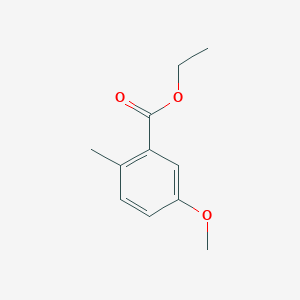

Ethyl 5-methoxy-2-methylbenzoate

Description

Contextual Significance within Contemporary Organic Chemistry

Ethyl 5-methoxy-2-methylbenzoate belongs to the family of substituted aromatic esters. This class of compounds is of significant interest in organic chemistry due to its members' roles as crucial intermediates and building blocks in the synthesis of more complex molecules. Substituted benzoates are foundational precursors for a wide array of products, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. For instance, structurally related methoxy-aminobenzoic acid derivatives are key intermediates in the synthesis of antipsychotic drugs like amisulpride. sigmaaldrich.com The strategic placement of methoxy (B1213986) and methyl groups on the benzene (B151609) ring, combined with the reactivity of the ethyl ester functional group, makes Ethyl 5-methoxy-2-methylbenzoate a potentially valuable, though currently under-explored, synthon for targeted organic synthesis.

Structural Characteristics and Classification within Aromatic Esters

Ethyl 5-methoxy-2-methylbenzoate is classified as a trisubstituted aromatic ester. Its molecular structure consists of a central benzene ring to which an ethyl ester group (-COOCH₂CH₃), a methoxy group (-OCH₃), and a methyl group (-CH₃) are attached at positions 1, 5, and 2, respectively. The presence of both electron-donating groups (methoxy and methyl) and an electron-withdrawing group (the ester) influences the electron density distribution within the aromatic ring, thereby dictating its reactivity in electrophilic substitution reactions and modifying the properties of the ester linkage.

The molecule's geometry and electronic properties are determined by the interplay of these substituents. The ester group's orientation relative to the aromatic ring can be influenced by steric hindrance from the adjacent methyl group, a phenomenon observed in similar ortho-substituted benzoates. chemicalbook.com

Table 1: Physicochemical Properties of Ethyl 5-methoxy-2-methylbenzoate and Related Compounds

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | Ethyl 5-methoxy-2-methylbenzoate |

| Molecular Weight | 194.23 g/mol | Ethyl 5-methoxy-2-methylbenzoate |

| CAS Number | 1071141-41-7 | Ethyl 5-methoxy-2-methylbenzoate |

| Physical State | Solid (Predicted) | Ethyl 5-methoxy-2-methylbenzoate |

| Melting Point | 75-76 °C | Methyl 5-methoxy-2-methylbenzoate (analog) chemicalbook.com |

| Boiling Point | 287.9 ± 20.0 °C (Predicted) | Methyl 5-methoxy-2-methylbenzoate (analog) chemicalbook.com |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | Methyl 5-methoxy-2-methylbenzoate (analog) chemicalbook.com |

Note: Experimental data for Ethyl 5-methoxy-2-methylbenzoate is not widely available. Data for the closely related methyl ester analog is provided for context.

Overview of Current Research Trajectories Pertaining to Ethyl 5-methoxy-2-methylbenzoate

Direct research focused on Ethyl 5-methoxy-2-methylbenzoate is not prominent in current scientific literature. However, research trends for the broader class of substituted benzoates provide a clear indication of its potential areas of interest. Key research trajectories include:

Novel Synthesis Methods: A significant area of research is the development of more efficient and environmentally benign esterification processes. This includes the use of solid acid catalysts, such as zirconium/titanium-based systems, to replace traditional liquid acid catalysts in the synthesis of methyl benzoates, a method directly applicable to their ethyl counterparts. nist.gov

Intermediates for Biologically Active Molecules: The synthesis of various hydroxy-methoxybenzoic acid methyl esters has been pursued to evaluate their potential as antifeedants against agricultural pests, demonstrating the utility of this structural motif in developing agrochemicals. diva-portal.org

Building Blocks for Complex Scaffolds: Substituted benzoates are frequently used in multi-step syntheses. For example, related formyl-methoxybenzoates serve as precursors for more complex heterocyclic systems. prepchem.com The functional groups on Ethyl 5-methoxy-2-methylbenzoate offer multiple reaction sites for diversification and construction of larger molecular architectures.

Research Objectives and Scope for Comprehensive Scholarly Elucidation

The primary objective of this article is to consolidate the known information regarding Ethyl 5-methoxy-2-methylbenzoate and to present a comprehensive profile based on its structural classification and the established chemistry of its analogs. The scope is strictly limited to its chemical and structural properties, its significance in the context of organic synthesis, and the potential research avenues it represents. By highlighting the established roles of similar substituted aromatic esters, this review aims to underscore the potential utility of Ethyl 5-methoxy-2-methylbenzoate as a synthetic intermediate and to encourage further empirical investigation into its specific properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)10-7-9(13-3)6-5-8(10)2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAVCIXZWWYJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Methoxy 2 Methylbenzoate

Historical Perspectives on Esterification and Aromatic Substitution Routes for Benzoate (B1203000) Esters

The synthesis of benzoate esters, including the subject compound, is historically rooted in two fundamental organic reactions: esterification and electrophilic aromatic substitution. The classical Fischer-Speier esterification, first reported in 1895, has been the cornerstone of ester synthesis. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the context of Ethyl 5-methoxy-2-methylbenzoate, this would traditionally involve the reaction of 5-methoxy-2-methylbenzoic acid with ethanol (B145695) in the presence of a strong mineral acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium nature of this reaction often necessitates the use of excess alcohol or the removal of water to drive the reaction towards the product. researchgate.net

Historically, the synthesis of the requisite substituted benzoic acid precursor would rely on electrophilic aromatic substitution reactions on a simpler aromatic starting material. For instance, a methoxy- and methyl-substituted benzene (B151609) ring could be carboxylated, or a pre-existing benzoic acid could be further functionalized. These early methods often involved harsh reaction conditions, stoichiometric amounts of reagents, and generated significant waste, paving the way for the development of more efficient and environmentally benign processes.

Contemporary Approaches to the Synthesis of Ethyl 5-methoxy-2-methylbenzoate

Modern synthetic chemistry has seen a significant shift towards more efficient, selective, and sustainable methods. This is evident in the contemporary approaches to the synthesis of Ethyl 5-methoxy-2-methylbenzoate, which focus on advanced catalytic techniques and the principles of green chemistry.

Catalytic Esterification Techniques and Optimization

The direct esterification of 5-methoxy-2-methylbenzoic acid with ethanol remains a primary route, but with a focus on heterogeneous and reusable catalysts to overcome the drawbacks of traditional mineral acids.

Solid Acid Catalysts: Research has shown the effectiveness of solid acid catalysts in esterification reactions. For example, modified montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been successfully employed for the solvent-free esterification of various substituted benzoic acids. ijstr.org In a typical application, an equimolar amount of the benzoic acid and alcohol with a catalytic amount of the solid acid can provide high yields. ijstr.org Another promising approach involves the use of zirconium/titanium (Zr/Ti) solid acid catalysts. mdpi.com These catalysts are prepared by fixing zirconium metal onto a titanium support and have demonstrated high activity in the esterification of benzoic acids with methanol (B129727), a reaction that can be extrapolated to ethanol. mdpi.com A key advantage of these solid catalysts is their ease of separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. mdpi.com

Deep Eutectic Solvents (DES): Deep eutectic solvents have emerged as green and efficient catalysts for esterification. A DES formed from p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been shown to act as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, including ethanol, achieving high conversions. dergipark.org.tr The reusability and environmentally friendly nature of DES make them an attractive alternative to conventional catalysts. dergipark.org.tr

Microwave-Assisted Esterification: The use of microwave irradiation has been shown to significantly accelerate esterification reactions. researchgate.net In a sealed-vessel microwave setup, the esterification of substituted benzoic acids with alcohols in the presence of a catalytic amount of sulfuric acid can be optimized in terms of temperature and reaction time to achieve high yields. For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol was successfully optimized at 130°C with a total irradiation time of 15 minutes. This technique offers a rapid and efficient method for the synthesis of benzoate esters.

| Catalyst System | Reactants | Conditions | Yield/Conversion | Reference |

| Modified Montmorillonite K10 | Substituted Benzoic Acids, Alcohols | Solvent-free, reflux | High yields | ijstr.org |

| Zr/Ti Solid Acid | Benzoic Acids, Methanol | - | High activity | mdpi.com |

| p-TSA/BTEAC (DES) | Benzoic Acid, Ethanol | 75°C | 88.3% conversion | dergipark.org.tr |

| H₂SO₄ (Microwave) | 4-Fluoro-3-nitrobenzoic acid, Ethanol | 130°C, 15 min | Good yield |

Green Chemistry Principles in Ethyl 5-methoxy-2-methylbenzoate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like Ethyl 5-methoxy-2-methylbenzoate. Key aspects include:

Use of Safer Solvents and Reagents: The shift from hazardous mineral acids to solid acid catalysts and deep eutectic solvents exemplifies this principle. ijstr.orgmdpi.comdergipark.org.tr

Energy Efficiency: Microwave-assisted synthesis offers a more energy-efficient alternative to conventional heating methods by reducing reaction times. researchgate.net

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. The development of reusable catalysts further enhances the sustainability of the process. ijstr.orgmdpi.com

Atom Economy: Esterification itself is a reaction with good atom economy, with water being the only byproduct.

Multi-step Total Synthesis Strategies Incorporating 5-methoxy-2-methylbenzoic acid Derivatives

The synthesis of Ethyl 5-methoxy-2-methylbenzoate can also be achieved through multi-step sequences that involve the formation and derivatization of the core 5-methoxy-2-methylbenzoic acid structure. These strategies offer flexibility in introducing the required functional groups.

One plausible route starts from a simpler precursor like m-methoxybenzoic acid. This can be brominated to introduce a bromine atom at the 2-position, followed by a coupling reaction to introduce the methyl group, and finally esterification with ethanol. A patent describes the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid using N-bromosuccinimide in the presence of a catalyst. google.com

Another approach could involve the synthesis of a related intermediate, such as methyl 2-methoxy-5-sulfamoylbenzoate, which has been synthesized in a multi-step process starting from 3-methoxybenzoic acid. This process includes etherification with methanol, sulfoclorination, and amidation. google.com While not directly leading to the target compound, this demonstrates a synthetic strategy for functionalizing the benzene ring.

A further example is the preparation of methyl 5-formyl-2-methoxybenzoate, a key intermediate for certain pharmaceuticals. One patented method involves the preparation of methyl 2-methoxybenzoate (B1232891) from salicylic (B10762653) acid, followed by formylation using urotropine. google.com This highlights a strategy of first forming the ester and then introducing further substituents.

Scalable Synthesis and Process Intensification Studies

For the industrial production of Ethyl 5-methoxy-2-methylbenzoate, scalability and process intensification are crucial considerations. The transition from laboratory-scale batch processes to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and cost-effectiveness. cetjournal.it

The use of solid acid catalysts is also highly amenable to scalable, continuous processes. A packed-bed reactor containing a solid acid catalyst could allow for the continuous feeding of reactants and removal of the product, simplifying downstream processing and enabling catalyst reuse over extended periods.

Derivatization Pathways from Precursors to Ethyl 5-methoxy-2-methylbenzoate

The synthesis of Ethyl 5-methoxy-2-methylbenzoate can be envisioned through the derivatization of various precursors.

One key precursor is 5-methoxy-2-methylbenzoic acid . The most direct derivatization is its esterification with ethanol, as discussed in section 2.2.1. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride (5-methoxy-2-methylbenzoyl chloride ), by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with ethanol, often in the presence of a base like pyridine, to afford the ethyl ester. This method is typically high-yielding and proceeds under mild conditions.

Another potential precursor is 2-bromo-5-methoxybenzoic acid . google.com Following esterification with ethanol, the bromo group could be replaced by a methyl group through a cross-coupling reaction, such as a Suzuki or Stille coupling, using an appropriate organometallic reagent.

Furthermore, a precursor like methyl 2-amino-4-fluoro-5-methylbenzoate could theoretically be modified. chemicalbook.com A Sandmeyer-type reaction could replace the amino group with a hydrogen, and subsequent reactions could be envisioned to arrive at the desired product, although this would be a more complex and less direct route.

The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester demonstrates the possibility of introducing functional groups onto a pre-existing benzoate ester scaffold. google.com This suggests that a suitably substituted benzene derivative could be esterified first, followed by the introduction of the methoxy (B1213986) and methyl groups in subsequent steps.

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Methoxy 2 Methylbenzoate

Reactions Involving the Ester Functionality

The ester group is a primary site of reactivity in Ethyl 5-methoxy-2-methylbenzoate, susceptible to reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester linkage in Ethyl 5-methoxy-2-methylbenzoate can be cleaved through hydrolysis to yield 5-methoxy-2-methylbenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. After a proton transfer, ethanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid. quora.com This process is reversible, and the equilibrium can be shifted towards the products by removing the ethanol as it forms.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate from which an ethoxide ion is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. quora.com This reaction is effectively irreversible because the final deprotonation step drives the reaction to completion. Studies on similarly structured methyl benzoates have shown that even sterically hindered esters can be quantitatively saponified at high temperatures (200–300 °C) in dilute alkaline solutions.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Ethyl 5-methoxy-2-methylbenzoate with a large excess of methanol (B129727) under acidic conditions would lead to the formation of Methyl 5-methoxy-2-methylbenzoate and ethanol. The reaction mechanism is analogous to acid-catalyzed hydrolysis, with the excess alcohol acting as the nucleophile instead of water. researchgate.net

Reduction Reactions of the Ester Group

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol. The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release an ethoxide ion, yielding an intermediate aldehyde. This aldehyde is immediately reduced further by another hydride equivalent to form the primary alcohol, (5-methoxy-2-methylphenyl)methanol, after an acidic workup. edu.krd Using excess diisobutylaluminum hydride (DIBAL-H) at ambient temperatures can also achieve this full reduction to the alcohol. rsc.org

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). masterorganicchemistry.com Under these conditions, one equivalent of DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. This method allows for the synthesis of 5-methoxy-2-methylbenzaldehyde (B1313569) from the ethyl ester. rsc.orgkoreascience.kr

Electrophilic and Nucleophilic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of Ethyl 5-methoxy-2-methylbenzoate is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of electrophilic aromatic substitution on the ring is a result of the combined electronic effects of the three substituents:

-COOEt (Ethyl Ester) at C1: This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta positions (C3 and C5). chegg.comyoutube.com

-CH₃ (Methyl) at C2: This is a weakly activating group that donates electron density through an inductive effect. It is an ortho, para director, activating positions C3 and C6. youtube.com

-OCH₃ (Methoxy) at C5: This is a strongly activating group due to its powerful electron-donating resonance effect (lone pairs on oxygen). It is an ortho, para director, activating positions C4 and C6. libretexts.orgorganicchemistrytutor.com

C3: Activated by the ortho methyl group and also meta to the deactivating ester group. This position is a potential site for substitution.

C4: Activated by the ortho methoxy (B1213986) group.

C6: Strongly activated by being para to the methoxy group and ortho to the methyl group.

Therefore, incoming electrophiles are most likely to attack positions C6, C4, and C3, with C6 being particularly favored due to the synergistic activation from both the methoxy and methyl groups.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: The bromination of Ethyl 5-methoxy-2-methylbenzoate has been reported to yield Ethyl 3-bromo-5-methoxy-2-methylbenzoate. bldpharm.com This indicates that under certain conditions, substitution occurs at the C3 position. This outcome is directed by the ortho-directing methyl group and is meta to the ester group.

Nitration: The nitration of simple methyl benzoate with a mixture of nitric acid and sulfuric acid yields primarily the meta-substituted product. aiinmr.comquora.com For Ethyl 5-methoxy-2-methylbenzoate, the powerful activating groups would direct the incoming nitro group. Based on the directing effects, nitration is expected to occur preferentially at C6 or C4.

Sulfonation: While direct sulfonation studies on this specific compound are not widely available, the sulfonation of related structures like methyl o-methoxybenzoate with chlorosulfonic acid results in substitution at the position para to the strongly activating methoxy group. google.com By analogy, sulfonation of Ethyl 5-methoxy-2-methylbenzoate would be expected to occur at the C6 position, which is para to the methoxy group.

Reactivity of the Benzylic Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene ring is a benzylic position and exhibits characteristic reactivity.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the methyl group to a carboxylic acid. ambeed.com This would transform Ethyl 5-methoxy-2-methylbenzoate into ethyl 2-carboxy-5-methoxybenzoate. The reaction requires at least one benzylic hydrogen to be present.

Halogenation: The benzylic position can undergo free-radical halogenation. In the presence of N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light), the methyl group can be brominated to yield Ethyl 2-(bromomethyl)-5-methoxybenzoate. ambeed.com This reaction proceeds via a stable benzylic radical intermediate and typically does not affect the aromatic ring itself. pearson.com

Detailed Mechanistic Investigations of Transformation Pathways

While specific mechanistic studies exclusively focused on Ethyl 5-methoxy-2-methylbenzoate are not extensively documented in publicly available literature, its transformation pathways can be understood through the well-established principles of organic chemistry and by examining the reactivity of structurally similar substituted ethyl benzoates. The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the ethyl ester, the methoxy group, and the methyl group, all attached to a benzene ring.

The primary transformation pathways for Ethyl 5-methoxy-2-methylbenzoate involve reactions at the ester group and electrophilic aromatic substitution on the benzene ring.

Reactions at the Ester Group

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental to the chemical utility of esters.

Hydrolysis:

One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid, 5-methoxy-2-methylbenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. libretexts.org An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid product. libretexts.org

Transesterification:

This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting Ethyl 5-methoxy-2-methylbenzoate with an excess of methanol would lead to the formation of Methyl 5-methoxy-2-methylbenzoate. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org

Amidation:

Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. This reaction typically requires higher temperatures or the use of a catalyst to proceed at a reasonable rate due to the lower nucleophilicity of amines compared to alkoxides.

Reduction:

The ester group can be reduced to a primary alcohol, (5-methoxy-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide ion to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of the hydride agent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol.

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the benzene ring are ortho-, para-directing and activating groups. This means they increase the electron density of the aromatic ring and direct incoming electrophiles to specific positions. The interplay of these two groups determines the regioselectivity of electrophilic substitution reactions.

The methoxy group at C5 and the methyl group at C2 will direct incoming electrophiles to the positions ortho and para to them. The positions are C4 and C6 (ortho and para to the methoxy group) and C3 (ortho to the methyl group). The steric hindrance from the existing substituents and the electronic effects will influence the final position of substitution.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). The most likely positions for nitration would be C4 or C6, as they are activated by the methoxy group and less sterically hindered than the C3 position.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The electrophile is the polarized halogen. Similar to nitration, the substitution is expected to occur at the C4 or C6 positions.

Friedel-Crafts Acylation and Alkylation:

These reactions involve the introduction of an acyl or alkyl group onto the aromatic ring using an acyl halide/anhydride or an alkyl halide in the presence of a Lewis acid catalyst. The steric hindrance around the positions activated by the methoxy and methyl groups would significantly influence the feasibility and outcome of these reactions.

The following table summarizes the expected major products for common transformation pathways of Ethyl 5-methoxy-2-methylbenzoate based on general mechanistic principles.

| Reaction Type | Reagents | Major Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 5-methoxy-2-methylbenzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 5-methoxy-2-methylbenzoic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl 5-methoxy-2-methylbenzoate |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | (5-methoxy-2-methylphenyl)methanol |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-methoxy-4-nitro-2-methylbenzoate and/or Ethyl 5-methoxy-6-nitro-2-methylbenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-5-methoxy-2-methylbenzoate and/or Ethyl 6-bromo-5-methoxy-2-methylbenzoate |

It is crucial to note that the actual product distribution and reaction conditions for these transformations would need to be determined experimentally. The electronic and steric effects of the substituents play a complex role in directing the outcome of these reactions.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 5 Methoxy 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of ethyl 5-methoxy-2-methylbenzoate in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of its conformation and configuration.

Recent studies on substituted benzoic acid esters have highlighted that the 1H NMR chemical shifts of substituents ortho to the ester group can deviate from conventional predictions. nih.gov To accurately understand these shifts, density functional theory (DFT) calculations are often employed, providing a more detailed picture of the electronic environment. nih.gov

Detailed Research Findings:

While specific high-resolution NMR data for ethyl 5-methoxy-2-methylbenzoate is not extensively published, data for structurally related compounds provide a strong basis for predicting its spectral characteristics. For instance, the 1H NMR spectrum of ethyl 2-methylbenzoate (B1238997) shows characteristic signals for the ethyl and methyl protons, as well as the aromatic protons. rsc.orgchemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for Ethyl 5-methoxy-2-methylbenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (position 3) | 7.0 - 7.5 | Doublet | ~8-9 |

| Aromatic-H (position 4) | 6.8 - 7.2 | Doublet of doublets | ~8-9, ~2-3 |

| Aromatic-H (position 6) | 7.2 - 7.6 | Doublet | ~2-3 |

| Methoxy (B1213986) (-OCH3) | ~3.8 | Singlet | N/A |

| Ethyl (-OCH2CH3) | ~4.3 (quartet), ~1.4 (triplet) | Quartet, Triplet | ~7 |

| Methyl (-CH3) | ~2.5 | Singlet | N/A |

Interactive Data Table: Predicted 13C NMR Chemical Shifts for Ethyl 5-methoxy-2-methylbenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-1 (C-COOEt) | 128 - 132 |

| Aromatic C-2 (C-CH3) | 135 - 140 |

| Aromatic C-3 | 115 - 120 |

| Aromatic C-4 | 120 - 125 |

| Aromatic C-5 (C-OCH3) | 155 - 160 |

| Aromatic C-6 | 110 - 115 |

| Methoxy (-OCH3) | ~55 |

| Ethyl (-OCH2CH3) | ~60 (-CH2-), ~14 (-CH3) |

| Methyl (-CH3) | ~20 |

2D NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the through-bond connectivity within the ethyl group (the -CH2- protons would show a correlation to the -CH3 protons) and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the energetics of conformational changes in molecules, such as the rotation around single bonds. fu-berlin.de For ethyl 5-methoxy-2-methylbenzoate, potential rotational barriers could exist for the ester group and the methoxy group.

While specific DNMR studies on this compound are not available, research on related substituted benzoates indicates that the rotational dynamics can be influenced by the nature and position of the substituents. nih.gov By studying the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these rotations. At low temperatures, separate signals for different conformers might be observed if the rotation is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide quantitative information about the activation energy of the conformational exchange process. The study of conformational analysis is crucial for understanding the stability of different isomers by considering the spatial arrangement and interactions of substituents. lumenlearning.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For ethyl 5-methoxy-2-methylbenzoate, the FT-IR spectrum is expected to show strong characteristic absorption bands. A prominent band for the carbonyl (C=O) stretching vibration of the ester group would be observed around 1710-1730 cm-1. iucr.org The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1250-1300 cm-1 and 1000-1100 cm-1, respectively. iucr.org Aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm-1, respectively.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for studying the substitution pattern. The symmetric stretching of the benzene ring typically gives a strong band.

Conformational studies using vibrational spectroscopy can be performed by comparing experimental spectra with theoretical calculations for different possible conformers. The methoxy group, for example, can adopt different orientations relative to the aromatic ring, which can lead to subtle but measurable shifts in the vibrational frequencies. colostate.edu

Interactive Data Table: Predicted FT-IR and Raman Bands for Ethyl 5-methoxy-2-methylbenzoate

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 | 2850 - 2980 |

| Carbonyl C=O | Stretching | 1710 - 1730 | 1710 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (often strong) |

| Ester C-O | Stretching | 1250 - 1300 | Weak |

| Ether C-O | Stretching | 1000 - 1100 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.

For ethyl 5-methoxy-2-methylbenzoate (C11H14O3), the expected monoisotopic mass would be precisely determined by HRMS, allowing for unambiguous confirmation of its elemental composition.

The electron ionization (EI) mass spectrum would provide information about the stability of the molecule and its characteristic fragmentation patterns. Based on the structure and data from related compounds like ethyl o-methylbenzoate, the following fragmentation pathways can be anticipated chemicalbook.comnist.gov:

Loss of the ethoxy group (-OCH2CH3): This would lead to the formation of a benzoyl cation (m/z = [M - 45]+).

Loss of ethylene (B1197577) (-C2H4) via McLafferty rearrangement: This is a common fragmentation for esters with a gamma-hydrogen, resulting in the formation of a radical cation of the corresponding benzoic acid (m/z = [M - 28]+).

Loss of the methoxy group (-OCH3): This would result in a fragment at m/z = [M - 31]+.

Loss of the methyl group (-CH3): This would give a fragment at m/z = [M - 15]+.

Interactive Data Table: Predicted HRMS Fragmentation of Ethyl 5-methoxy-2-methylbenzoate

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+ | C11H14O3 | 194.0943 |

| [M - C2H5O]+ | C9H7O2 | 147.0446 |

| [M - C2H4]+ | C9H10O3 | 166.0629 |

| [M - OCH3]+ | C10H11O2 | 163.0759 |

| [M - CH3]+ | C10H11O3 | 179.0708 |

X-ray Crystallography and Solid-State Structural Elucidation of Ethyl 5-methoxy-2-methylbenzoate and its Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for ethyl 5-methoxy-2-methylbenzoate itself is not publicly available, the crystal structures of several analogous compounds have been determined. For example, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate reveals details about the conformation of the ethoxy group and the orientation of the phenyl rings. iucr.org Similarly, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate provides insights into the solid-state packing and conformation of related methoxy-substituted benzoates. researchgate.net

These studies show that the conformation of the ester group relative to the aromatic ring can vary. In many cases, the carbonyl group is nearly coplanar with the benzene ring to maximize conjugation, but steric hindrance from ortho substituents can cause it to twist out of the plane. The methoxy group is also typically found to be nearly coplanar with the ring. The crystal packing is often dominated by weak intermolecular interactions such as C-H···O and π-π stacking interactions. A search of the Cambridge Structural Database (CSD) would be necessary to find any existing structures of the target molecule or its close analogues.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment of Derived Chiral Compounds (if relevant)

Ethyl 5-methoxy-2-methylbenzoate is an achiral molecule and therefore does not exhibit chiroptical activity. However, if it were used as a precursor to synthesize chiral derivatives, for example, through a reaction that introduces a stereocenter, then chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be highly relevant for determining the absolute configuration of the resulting chiral products.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry of the molecule in solution. ECD, which is the differential absorption of left and right circularly polarized UV-visible light, is used to study the stereochemistry of chiral chromophores. The experimental VCD and ECD spectra would be compared with spectra predicted by quantum chemical calculations for the different possible enantiomers to make an unambiguous assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies of Ethyl 5 Methoxy 2 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of ethyl 5-methoxy-2-methylbenzoate.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the global minimum on the potential energy surface. For substituted benzoates, the orientation of the ester and methoxy (B1213986) groups relative to the benzene (B151609) ring is of particular interest.

The conformational landscape of ethyl 5-methoxy-2-methylbenzoate is primarily determined by the rotational barriers around the C(aryl)-C(ester), C(ester)-O(ethyl), O(ethyl)-C(ethyl), and C(aryl)-O(methoxy) bonds. DFT calculations can elucidate the relative energies of different conformers. For instance, the planarity of the ester group with the aromatic ring is a critical factor, as it influences the extent of π-conjugation. Similarly, the orientation of the methoxy group (in-plane or out-of-plane) affects the electronic properties of the molecule. Computational studies on related methoxy-substituted aromatic compounds have shown that the planar conformation is generally favored due to resonance stabilization.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For ethyl 5-methoxy-2-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. The LUMO is likely to be centered on the electron-withdrawing ester group and the benzene ring. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Substituted Benzoate (B1203000)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the benzene ring and methoxy group. |

| LUMO | -1.2 | Primarily localized on the ester group and benzene ring. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |

| Note: The values presented are illustrative and would require specific DFT calculations for ethyl 5-methoxy-2-methylbenzoate for precise figures. |

An electrostatic potential (ESP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It provides a visual guide to the distribution of charge, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org

In the ESP map of ethyl 5-methoxy-2-methylbenzoate, regions of negative potential (typically colored red or orange) are expected around the oxygen atoms of the carbonyl and methoxy groups, indicating their nucleophilic character. libretexts.org Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl and ethyl groups, as well as on the aromatic ring, highlighting potential sites for nucleophilic attack. libretexts.org These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

For ethyl 5-methoxy-2-methylbenzoate, MD simulations can explore the full conformational space by sampling different rotational states of the ethyl and methoxy groups. This is particularly useful for understanding the flexibility of the molecule in solution. Furthermore, MD simulations can model the interactions between the solute (ethyl 5-methoxy-2-methylbenzoate) and solvent molecules. This can reveal how the solvent influences the conformational preferences and reactivity of the compound. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Studies on similar benzoic acid derivatives have utilized MD to understand the influence of additives on crystallization and morphology. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are sensitive to the electronic environment of each nucleus. uba.arrsc.org For ethyl 5-methoxy-2-methylbenzoate, theoretical predictions can help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. wisc.edursc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in the experimental spectra. researchgate.net This allows for a detailed assignment of the spectral bands to specific molecular motions, such as C-H stretches, C=O stretches, and ring vibrations. researchgate.net

Table 2: Predicted Spectroscopic Data for Ethyl 5-methoxy-2-methylbenzoate

| Parameter | Predicted Value | Experimental Value (if available) |

| ¹H NMR δ (ppm) - OCH₃ | 3.8 - 3.9 | ~3.85 |

| ¹H NMR δ (ppm) - CH₃ (ring) | 2.4 - 2.5 | ~2.5 |

| ¹³C NMR δ (ppm) - C=O | 165 - 170 | ~168 |

| IR ν (cm⁻¹) - C=O stretch | 1710 - 1730 | ~1720 |

| Note: Predicted values are estimates based on typical ranges for similar functional groups. Precise values require specific calculations. |

Strategic Utility of Ethyl 5 Methoxy 2 Methylbenzoate in Advanced Organic Synthesis

Role as a Key Building Block for the Construction of Complex Organic Molecules

The structure of Ethyl 5-methoxy-2-methylbenzoate offers multiple reactive sites, making it a valuable building block in multi-step organic synthesis. The aromatic ring can undergo electrophilic substitution reactions, with the positions of new substituents directed by the existing methoxy (B1213986) and methyl groups. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a gateway to a variety of other compound classes.

Furthermore, the methyl group on the ring can potentially be functionalized, for instance, through free-radical halogenation, to introduce further reactive handles. This array of potential transformations allows chemists to strategically incorporate the 5-methoxy-2-methylbenzoyl moiety into larger, more complex molecular architectures. While direct examples of the use of Ethyl 5-methoxy-2-methylbenzoate are limited in publicly available research, the synthesis of complex molecules often relies on such multifunctional building blocks. For instance, related benzoate (B1203000) derivatives are crucial intermediates in the synthesis of pharmaceutically active compounds.

A general representation of its utility as a building block is outlined in the table below, based on standard organic reactions.

| Functional Group | Potential Transformation | Resulting Functionality | Significance in Synthesis |

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Enables amide bond formation, further esterification |

| Ethyl Ester | Reduction | Primary Alcohol | Can be oxidized to an aldehyde or used in ether synthesis |

| Ethyl Ester | Aminolysis | Amide | Introduction of nitrogen-containing functional groups |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) | Allows for the introduction of nitro, halogen, or acyl groups |

| Methyl Group | Halogenation | Halomethyl | Can be converted to alcohols, ethers, or used in coupling reactions |

| Methoxy Group | Ether Cleavage | Phenol | Enables reactions at the phenolic hydroxyl group |

Precursor to Non-Pharmaceutical Active Compounds (e.g., Agrochemicals, Dyes, Pigments)

The potential for Ethyl 5-methoxy-2-methylbenzoate and its derivatives to serve as precursors to agrochemicals is an area of interest. Research has shown that certain hydroxy-methoxybenzoic methyl esters exhibit antifeedant activity against the pine weevil (Hylobius abietis), a significant pest in forestry. diva-portal.org For example, methyl 2-hydroxy-3-methoxybenzoate was identified as having a strong antifeedant effect. diva-portal.org This suggests that derivatives of methoxy-substituted benzoates, including the ethyl ester, could be explored for the development of novel and environmentally benign crop protection agents.

The structural motifs present in Ethyl 5-methoxy-2-methylbenzoate are also found in some classes of dyes and pigments. The substituted aromatic ring can act as a chromophore, and by introducing auxochromic groups (such as amino or hydroxyl groups) through further synthetic modifications, it may be possible to develop new colorants. However, specific examples of dyes or pigments derived directly from Ethyl 5-methoxy-2-methylbenzoate are not prominent in current literature.

Applications in Material Science Precursors (e.g., specialized polymers, liquid crystals)

Ester derivatives, in general, are imperative intermediates in the synthesis of various materials, including polymer materials. researchgate.net The bifunctional nature of molecules like Ethyl 5-methoxy-2-methylbenzoate (after modification to introduce another reactive group) could allow them to be used as monomers in the production of specialized polyesters or other polymers. The rigidity of the benzene ring combined with the flexibility of the ester group are features often sought in the design of polymers with specific thermal or mechanical properties.

The development of liquid crystals is another area where benzoate derivatives have found application. The elongated, rigid structure of many benzoate esters is a key characteristic for molecules that exhibit liquid crystalline phases. By modifying the structure of Ethyl 5-methoxy-2-methylbenzoate, for example, by introducing a second aromatic ring, it could be a potential precursor for novel liquid crystalline materials. However, there is currently a lack of specific studies detailing the use of Ethyl 5-methoxy-2-methylbenzoate for these applications.

Development of Ligand and Catalyst Components Derived from Ethyl 5-methoxy-2-methylbenzoate

The synthesis of ligands for metal catalysts is a cornerstone of modern organic chemistry. The oxygen atoms of the ester and methoxy groups in Ethyl 5-methoxy-2-methylbenzoate have lone pairs of electrons that could potentially coordinate to metal centers. More sophisticated ligands could be developed through further functionalization of the aromatic ring or the methyl group.

For instance, the introduction of phosphine (B1218219) or amine functionalities would create multidentate ligands capable of forming stable complexes with transition metals. These complexes could then be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions or hydrogenations. Despite this potential, the development of ligands and catalysts specifically derived from Ethyl 5-methoxy-2-methylbenzoate is not a widely reported area of research.

Emerging Research Directions and Future Perspectives on Ethyl 5 Methoxy 2 Methylbenzoate

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The conventional synthesis of Ethyl 5-methoxy-2-methylbenzoate typically involves the Fischer-Speier esterification of its parent carboxylic acid, 5-methoxy-2-methylbenzoic acid, with ethanol (B145695) using a strong acid catalyst such as sulfuric acid. numberanalytics.commdpi.com While effective, this method presents challenges related to catalyst recovery, waste generation, and reactor corrosion. acsgcipr.org

Another promising avenue is the use of biocatalysis. nih.gov Immobilized lipases, for instance, can catalyze esterification reactions under mild conditions, often with high selectivity and without the need for harsh acidic or basic environments. researchgate.netacs.org The enzymatic synthesis of aromatic esters, such as benzyl (B1604629) propionate, has demonstrated the potential of this approach as a viable biotechnological route. researchgate.net Applying this to Ethyl 5-methoxy-2-methylbenzoate could lead to a significantly greener production method.

| Synthetic Route | Catalyst | Key Advantages | Challenges |

|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Well-established, relatively low-cost catalyst. numberanalytics.com | Corrosive, difficult to recycle, generates acidic waste. acsgcipr.org |

| Heterogeneous Catalysis | Solid Acids (e.g., Zr/Ti oxides) | Easily separable, recyclable, reduced waste, higher atom economy. acsgcipr.org | May require higher temperatures/pressures, potential for catalyst deactivation. |

| Biocatalysis | Immobilized Lipases | Mild reaction conditions, high selectivity, biodegradable catalyst. nih.gov | Enzyme cost and stability, slower reaction rates, potential for product inhibition. researchgate.net |

Exploration of Uncharted Reactivity Profiles and Cascade Reactions

The reactivity of Ethyl 5-methoxy-2-methylbenzoate is largely dictated by its functional groups: the ester moiety, the electron-rich aromatic ring, and the activating methyl and methoxy (B1213986) substituents. While standard reactions like hydrolysis (saponification) and reduction of the ester group are predictable, its broader reactivity remains largely unexplored. acs.orgchemrxiv.org

Future research could focus on the following areas:

Functionalization of the Aromatic Ring: The electron-donating methoxy and methyl groups activate the benzene (B151609) ring towards electrophilic aromatic substitution. However, the ester group is deactivating. nih.govmdpi.com Studies to precisely control the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation could yield novel derivatives with unique properties.

Metal-Catalyzed Cross-Coupling: The aromatic ring could potentially be functionalized through modern cross-coupling reactions. Palladium-catalyzed reactions, for example, could enable the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions, opening pathways to complex molecular architectures. rsc.org

Photochemical Reactions: Aromatic esters can undergo various photochemical transformations upon electronic excitation. researchgate.net Investigating the photoreduction or photo-cycloaddition reactions of Ethyl 5-methoxy-2-methylbenzoate could uncover novel reactivity patterns and synthetic applications, leveraging photons as traceless reagents. researchgate.netnih.gov

Cascade Reactions: Designing cascade reactions, where multiple bond-forming events occur in a single operation, is a hallmark of efficient synthesis. A hypothetical cascade could involve an initial reaction at the ester or a ring position, followed by an intramolecular cyclization to construct more complex heterocyclic systems. The development of cascade reactions involving esters and isocyanides to form substituted furans showcases the potential for such strategies. nih.gov

| Reaction Type | Potential Transformation | Key Area of Exploration |

|---|---|---|

| Electrophilic Aromatic Substitution | Halogenation, Nitration, Acylation | Controlling regioselectivity due to competing directing effects. nih.gov |

| Palladium-Catalyzed Cross-Coupling | C-C and C-N bond formation | Chemoselective functionalization of the aromatic ring. rsc.org |

| Photochemical Transformation | Reduction, Cycloaddition | Exploring reactivity in excited states. researchgate.netnih.gov |

| Biocatalytic Derivatization | Selective hydrolysis or amination | Enzyme screening for novel transformations. seqens.com |

| Cascade Reactions | Multi-step, one-pot synthesis | Design of novel cyclization and rearrangement sequences. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Paradigms

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm change in the chemical industry, driven by the need for process intensification. scispace.com The synthesis of Ethyl 5-methoxy-2-methylbenzoate is an ideal candidate for adaptation to flow chemistry.

A continuous flow system for its esterification would involve pumping the reactants (5-methoxy-2-methylbenzoic acid and ethanol) along with a catalyst through a heated tube or a packed-bed reactor containing a solid acid catalyst. niir.org This approach offers numerous advantages over batch production, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with exothermic reactions. niir.org The on-demand production capability of flow reactors also minimizes the need to store large quantities of materials.

Furthermore, integrating flow reactors with automated systems and real-time analytics (Process Analytical Technology, PAT) allows for rapid reaction optimization. Automated platforms can systematically vary reaction conditions to identify the optimal parameters for yield and purity, significantly accelerating process development and enabling more robust and reproducible manufacturing.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited by vessel size and stirring | Excellent due to high surface-area-to-volume ratio. niir.org |

| Safety | Potential for thermal runaway in large volumes | Inherently safer due to small reactor volume. niir.org |

| Scalability | Requires larger reactors (scaling-up) | Achieved by running longer or in parallel (scaling-out). |

| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and residence time. |

| Integration | Difficult to integrate with other continuous steps | Easily integrated into multi-step "telescoped" syntheses. scispace.com |

Sustainable Chemistry Considerations in its Production and Utilization

The principles of green chemistry are becoming integral to the entire lifecycle of chemical products, from their design and manufacture to their ultimate fate in the environment. nih.govresearchgate.net For Ethyl 5-methoxy-2-methylbenzoate, several sustainable chemistry considerations are paramount.

Feedstock Sourcing: The precursors, 5-methoxy-2-methylbenzoic acid and ethanol, are traditionally derived from petrochemical sources like toluene. researchgate.net A major future direction is the development of bio-based routes. Ethanol is widely produced via fermentation of biomass. Research into producing aromatic compounds from renewable feedstocks like lignin (B12514952) or sugars could provide a sustainable alternative for the benzoic acid moiety. seqens.comnih.gov

Solvent Selection: Esterification reactions are often performed in solvents that are hazardous. The development of greener solvent systems, such as using acetonitrile (B52724) or even solvent-free conditions, can significantly reduce the environmental impact of the process. nih.govepa.gov

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis or process intensification through flow chemistry can lower the energy consumption of the manufacturing process. nih.gov

| Sustainability Aspect | Traditional Approach | Greener Alternative |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., Toluene) | Bio-based feedstocks (e.g., Lignin, Fermentation). nih.gov |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable solid acids or biodegradable enzymes. acsgcipr.orgnih.gov |

| Solvent | Potentially hazardous organic solvents | Green solvents (e.g., acetonitrile, ionic liquids) or solvent-free conditions. nih.govepa.gov |

| Energy Input | Conventional heating (batch reactor) | Process intensification (flow chemistry), microwave irradiation. nih.gov |

| Waste Management | Neutralization of acidic waste, solvent disposal | Catalyst recycling, reduced solvent use, biodegradable byproducts. researchgate.net |

Q & A

Basic Synthesis: What are the key considerations for synthesizing Ethyl 5-methoxy-2-methylbenzoate in laboratory settings?

Answer:

Ethyl 5-methoxy-2-methylbenzoate can be synthesized via alkylation or esterification. A validated method involves reacting ethyl 5-hydroxy-2-methylbenzoate with a methoxy donor (e.g., methyl iodide or dimethyl sulfate) in the presence of a base like sodium hydride (NaH) in anhydrous DMF at 20°C for ~3 hours . Key considerations include:

- Anhydrous conditions : Moisture can deactivate NaH, reducing reaction efficiency.

- Base selection : Strong bases (NaH, K₂CO₃) are preferred for deprotonation of the hydroxyl group.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

- Purification : Distillation or column chromatography is recommended to isolate the ester from unreacted starting materials.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst screening : Compare NaH with alternatives like potassium tert-butoxide (t-BuOK) to assess reaction rate and byproduct formation.

- Temperature modulation : Higher temperatures (50–60°C) may accelerate alkylation but risk side reactions (e.g., ester hydrolysis).

- Solvent optimization : Test DMF against DMSO to evaluate dielectric constant effects on reaction kinetics .

- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic Characterization: What spectroscopic methods are essential for confirming the structure of Ethyl 5-methoxy-2-methylbenzoate?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), methyl ester (-COOCH₂CH₃, δ ~1.3–4.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons.

- IR spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular ion peak (M⁺ at m/z ~208) and fragmentation patterns .

Stability and Storage: What factors influence the stability of Ethyl 5-methoxy-2-methylbenzoate during storage?

Answer:

- Light sensitivity : Store in amber glassware to prevent photodegradation of the aromatic ring.

- Moisture control : Hydrolysis of the ester group can occur in humid conditions; use desiccants (silica gel) in storage containers .

- Temperature : Long-term stability is best at 2–8°C; avoid freezing to prevent crystallization-induced stress .

Basic Biological Activity: How can researchers assess the antimicrobial potential of Ethyl 5-methoxy-2-methylbenzoate?

Answer:

- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- MIC determination : Use broth microdilution to quantify minimum inhibitory concentrations .

- Control compounds : Compare with structurally similar esters (e.g., methyl 5-methoxybenzoate) to isolate substituent effects .

Advanced Biological Activity: What computational tools can predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- QSAR modeling : Train models on datasets of benzoate derivatives to correlate substituent positions (methoxy, methyl) with bioactivity .

- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradictions: How should researchers resolve discrepancies in reported reactivity or biological effects?

Answer:

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Meta-analysis : Compare datasets across journals, prioritizing studies with rigorous controls (e.g., EFSA’s systematic review protocols ).

- Advanced analytics : Employ HPLC-MS to identify impurities or degradation products that may skew results .

Computational Studies: How can molecular dynamics simulations enhance understanding of this compound’s reactivity?

Answer:

- Solvent interaction modeling : Simulate DMF’s role in stabilizing transition states during alkylation .

- Transition state analysis : Use Gaussian software to calculate activation energies for methoxy group substitution.

- Reactive force fields (ReaxFF) : Model ester hydrolysis pathways under acidic/basic conditions .

Purification Techniques: What methods are effective for isolating Ethyl 5-methoxy-2-methylbenzoate from reaction mixtures?

Answer:

- Distillation : Fractional distillation under reduced pressure (50–60°C, 10 mmHg) to separate low-boiling-point byproducts .

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal resolution .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

Advanced Mechanistic Studies: What isotopic labeling strategies can elucidate the esterification mechanism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.